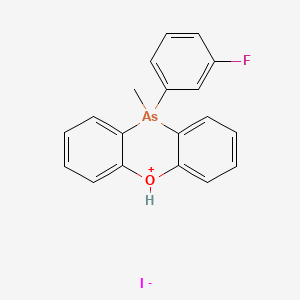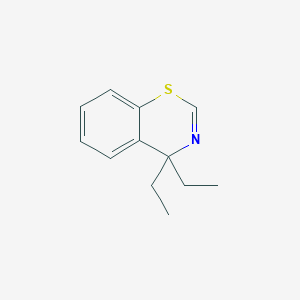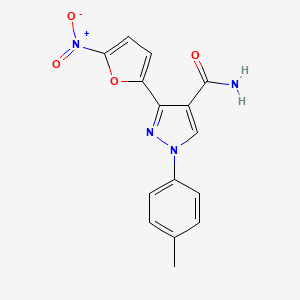
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-methylphenyl group, a 5-nitrofuran group, and a carboxamide group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used would be appropriately substituted to introduce the 4-methylphenyl and 5-nitrofuran groups.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitrofuran group can be reduced to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions, such as Friedel-Crafts acylation or alkylation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran group could yield nitroso derivatives, while reduction could yield amine derivatives.
科学研究应用
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is unique due to the specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific scientific research applications.
属性
CAS 编号 |
61620-90-4 |
|---|---|
分子式 |
C15H12N4O4 |
分子量 |
312.28 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c1-9-2-4-10(5-3-9)18-8-11(15(16)20)14(17-18)12-6-7-13(23-12)19(21)22/h2-8H,1H3,(H2,16,20) |
InChI 键 |
GQEFLIJAYODHMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



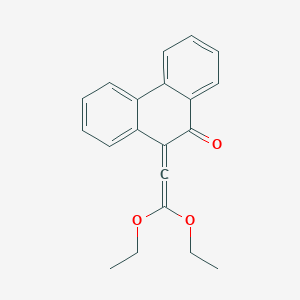
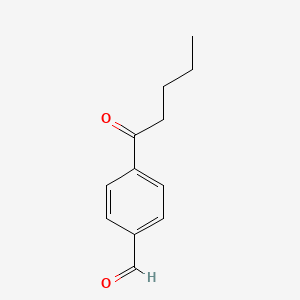


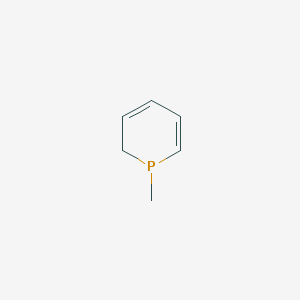

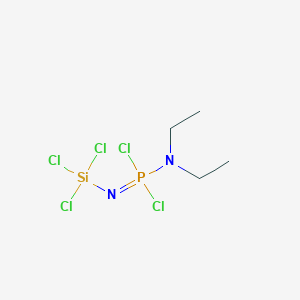
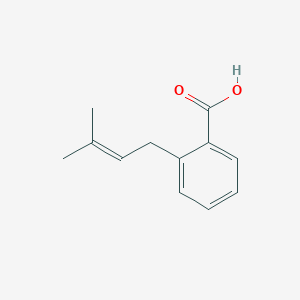
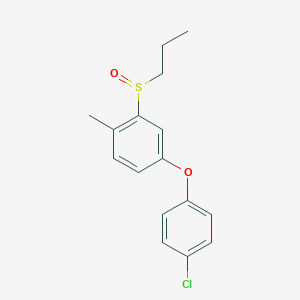

![Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester](/img/structure/B14588496.png)
